3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
Molecular Formula |
C21H16N2O3S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-hydroxy-2-phenyl-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H16N2O3S/c24-19(16-9-5-11-27-16)17-18(15-7-2-1-3-8-15)23(21(26)20(17)25)13-14-6-4-10-22-12-14/h1-12,18,25H,13H2 |
InChI Key |
LCNRFKSFQDCEPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Cyclocondensation
The foundational strategy for constructing the dihydropyrrolone core involves Friedel-Crafts acylation to introduce the thiophene-2-carbonyl moiety. This step typically employs AlCl₃ as a Lewis catalyst in anhydrous dichloromethane, facilitating electrophilic substitution at the pyrrolone ring. Subsequent cyclocondensation with pyridine-3-methanamine under reflux conditions in methanol yields the intermediate 1-(pyridin-3-ylmethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one , which is then hydroxylated at the C3 position using aqueous H₂O₂ in acetic acid.
Critical Parameters
-
Catalyst Loading : Excess AlCl₃ (>1.5 equiv.) risks over-acylation, leading to byproducts.
-
Temperature : Cyclocondensation proceeds optimally at 70–80°C, with lower temperatures stalling the reaction.
Nucleophilic Substitution with Thiophene Derivatives
An alternative route involves pre-functionalizing the thiophene moiety before coupling to the pyrrolone scaffold. Thiophene-2-carbonyl chloride is reacted with a preformed dihydropyrrolone intermediate bearing a leaving group (e.g., bromide) at the C4 position. This SN2-type substitution requires polar aprotic solvents like dimethylformamide (DMF) and catalytic KI to enhance reactivity.
Example Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| Dihydropyrrolone bromide | 1.0 equiv. |
| Thiophene-2-carbonyl chloride | 1.2 equiv. |
| Solvent | DMF (anhydrous) |
| Temperature | 60°C, 12 h |
| Yield | 68–72% |
Modern Methodologies
Oxidative Cyclization of 3-Cyanoketones
A breakthrough method reported by leverages oxidative cyclization of 3-cyanoketones to access the dihydropyrrolone framework. This approach avoids unstable intermediates and utilizes inexpensive precursors like aryl cyanides and ketones. The reaction proceeds via base-assisted intramolecular cyclization, with NaOH in ethanol driving the formation of the pyrrolone ring.
Advantages
-
Atom Economy : Eliminates protective group strategies.
-
Scalability : Achieves gram-scale synthesis with 75–80% yield.
Mechanistic Insight
Microwave-Assisted Synthesis
Recent advancements integrate microwave irradiation to accelerate key steps. For instance, hydroxylation of the C3 position using H₂O₂ under microwave conditions (100°C, 20 min) reduces reaction time from 12 h to 30 min while maintaining 85% yield.
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity profoundly impacts reaction outcomes:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Methanol | 32.7 | 65 |
| DMSO | 46.7 | 78 |
| Acetonitrile | 37.5 | 71 |
Polar aprotic solvents like DMSO enhance nucleophilicity and stabilize transition states, favoring higher yields.
Temperature and Time Profiling
A study comparing cyclocondensation durations revealed:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 24 | 58 |
| 70 | 12 | 72 |
| 80 | 8 | 68 |
Prolonged heating above 70°C induces decomposition, underscoring the need for precise thermal control.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : Key signals include a singlet for the C3 hydroxyl proton (δ 10.2 ppm) and multiplet resonances for the pyridine and thiophene rings.
-
IR Spectroscopy : Strong absorption at 1680 cm⁻¹ confirms the lactam carbonyl.
Purity Assessment
HPLC analysis with a C18 column (MeCN/H₂O, 70:30) typically shows ≥95% purity for optimized batches.
Chemical Reactions Analysis
Functional Group Transformations
The compound’s structural complexity enables diverse chemical reactivity:
-
Hydroxy group (C-3) :
-
Thiophenylcarbonyl group (C-4) :
-
Nucleophilic substitution : Potential for reaction with nucleophiles (e.g., alcohols, amines) to modify the carbonyl moiety.
-
-
Pyridinylmethyl group (C-1) :
-
Cross-coupling reactions : Opportunities for Suzuki or Heck coupling to introduce additional substituents.
-
-
Pyrrolidone ring :
Biological Activity-Related Reactions
Research on analogous 1,5-dihydro-2H-pyrrol-2-ones highlights:
-
Antibacterial activity : Compounds like 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives exhibit MIC values of 4–16 μg/mL against MRSA and MRSE, suggesting interactions with bacterial targets (e.g., enzymes or cell wall components) .
-
Mechanistic insights : The hydroxy group and carbonyl functionalities likely contribute to hydrogen bonding or metal coordination, enhancing binding affinity to biological targets.
Stability and Reactivity Considerations
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has indicated that compounds similar to 3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exhibit significant antimicrobial properties. For instance, thiazolopyridine derivatives have shown potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that derivatives of the compound may also possess similar antimicrobial efficacy.
1.2 Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Compounds derived from related pyrrolidine structures have demonstrated significant antioxidant capabilities through DPPH radical scavenging assays, with some exhibiting activity surpassing that of known antioxidants like ascorbic acid . This indicates a promising avenue for developing antioxidant therapies.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Techniques such as mass-triggered preparative HPLC have been employed to purify the compound after synthesis . Understanding these synthetic pathways is crucial for scaling production for research and pharmaceutical applications.
Case Studies
4.1 Antioxidant Activity Assessment
In a study evaluating various derivatives of pyrrolidine compounds, one derivative exhibited antioxidant activity significantly higher than that of ascorbic acid, indicating its potential use in nutraceutical formulations aimed at oxidative stress management .
4.2 Antimicrobial Efficacy Testing
A series of thiazolopyridine derivatives were tested against common bacterial strains, revealing promising results that suggest the potential application of these compounds in developing new antibiotics . The binding interactions and molecular docking studies further support their viability as drug candidates.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Compound A :
Name : 4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Key Features :
- Core : Pyrrol-2-one with hydroxyl at position 3.
- Substituents :
- Position 4 : 1-Benzofuran-2-ylcarbonyl (aromatic fused-ring system).
- Position 5 : 4-Chlorophenyl (electron-withdrawing chlorine substituent).
- Position 1 : 1,3,4-Thiadiazole ring linked to a 2-fluorobenzyl sulfanyl group.
Target Compound :
Key Features :
- Core : Pyrrol-2-one with hydroxyl at position 3.
- Substituents: Position 4: Thiophen-2-ylcarbonyl (monocyclic thiophene). Position 5: Phenyl (unsubstituted aromatic ring). Position 1: Pyridin-3-ylmethyl (basic pyridine group).
Comparative Data Table
Key Structural and Functional Differences
In contrast, Compound A’s benzofuran introduces a fused aromatic system, which may enhance π-π stacking but reduce metabolic stability due to oxidative susceptibility .
Position 5 Aryl Group :
- The unsubstituted phenyl in the target compound lacks electron-withdrawing effects, possibly increasing its reactivity in electrophilic substitution reactions.
- Compound A’s 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability, a critical factor in antimicrobial activity .
Position 1 Substituent :
- The pyridin-3-ylmethyl group in the target compound introduces a basic nitrogen atom, which could facilitate protonation at physiological pH, enhancing solubility and interaction with acidic protein residues.
- Compound A’s thiadiazole-fluorobenzyl sulfanyl moiety combines a sulfur-rich heterocycle with a fluorinated aromatic group, likely contributing to redox-modulating or halogen-bonding interactions .
Research Implications and Limitations
For instance:
- Kinase Inhibition : Pyridine-containing analogues are often explored in kinase inhibitor design, but activity depends on specific binding interactions.
- Antimicrobial Potential: Thiophene and thiadiazole derivatives are known for antimicrobial properties, but substituent-specific efficacy requires validation .
Biological Activity
The compound 3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a member of the pyrrolone family, which has garnered interest due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties.
Chemical Structure
The structure of this compound is characterized by:
- A pyrrolone core
- Substituents including a phenyl group, a pyridine moiety, and a thiophene carbonyl group
The presence of these functional groups is believed to contribute to its biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrolones exhibit significant antibacterial properties. For instance, the compound was evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). The lead compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA and 4 µg/mL against MRSE, indicating potent antibacterial activity .
Table 1: Antibacterial Activity of Pyrrolone Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-Hydroxy-5-phenyl-pyrrolone | MRSA | 8 |
| 3-Hydroxy-5-phenyl-pyrrolone | MRSE | 4 |
| Other Pyrrolone Derivatives | Linezolid-resistant MRSA | 8 - 16 |
Anticancer Activity
Case Studies
- Study on Antitumor Effects : In vitro assays indicated that certain pyrrolone derivatives significantly reduced cell viability in cancer cell lines compared to standard chemotherapy agents like cisplatin .
- Mechanistic Insights : Research indicated that these compounds could modulate apoptotic pathways, leading to increased apoptosis in cancer cells .
Antioxidant Activity
Antioxidant properties have been attributed to various pyrrole derivatives. The ability to scavenge free radicals and reduce oxidative stress is crucial for their therapeutic potential. Studies suggest that these compounds can mitigate oxidative damage in cellular models, which is linked to various diseases including cancer and neurodegenerative disorders .
Summary of Findings
The biological activities of This compound demonstrate its potential as a multi-functional therapeutic agent. Key findings include:
- Antibacterial Activity : Effective against resistant strains like MRSA.
- Anticancer Potential : Induces apoptosis and inhibits cancer cell proliferation.
- Antioxidant Properties : Protects cells from oxidative stress.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one?
- Methodological Answer : The compound can be synthesized via base-assisted cyclization, a method validated for structurally similar pyrrol-2-one derivatives. Key steps include:
-
Precursor Selection : Use of substituted hydroxy-pyrrol-2-one intermediates (e.g., 5-hydroxy-3,5-diphenyl derivatives) coupled with aryl amines or phenols.
-
Cyclization Conditions : Reaction in polar aprotic solvents (e.g., ethanol, DMF) under reflux, with bases like KOH or NaH to facilitate ring closure.
-
Purification : Column chromatography (gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol.
-
Yield Optimization : Typical yields range from 44% to 86%, depending on substituent steric effects and reaction time .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl groups (δ 160–180 ppm). Discrepancies in peak splitting may indicate rotational isomers.
- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches.
- HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error.
- X-ray Diffraction (if crystalline) : Resolve stereochemical ambiguities .
Q. What structural features influence the compound’s reactivity in further functionalization?
- Methodological Answer :
- Hydroxy Group : Acts as a hydrogen-bond donor, influencing solubility and participation in nucleophilic substitutions.
- Thiophene Carbonyl : Electron-withdrawing effect activates the pyrrol-2-one ring for electrophilic attacks.
- Pyridin-3-Ylmethyl Substituent : Introduces steric hindrance, potentially slowing reactions at the 1-position .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Screening : Test high-boiling solvents (e.g., DMSO, toluene) to enhance reaction homogeneity.
- Catalyst Addition : Use phase-transfer catalysts (e.g., TBAB) to improve base efficiency in biphasic systems.
- Temperature Gradients : Gradual heating (e.g., 60°C → 120°C) minimizes side reactions like decarboxylation.
- In Situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction time dynamically .
Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?
- Methodological Answer :
- Impurity Analysis : Use preparative HPLC to isolate byproducts; compare their spectra with the target compound.
- Tautomerism Check : For unexpected NMR shifts, consider keto-enol tautomerism (common in β-diketone analogs).
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening peaks .
Q. What strategies mitigate challenges in introducing bulky substituents (e.g., thiophen-2-ylcarbonyl) during synthesis?
- Methodological Answer :
- Pre-functionalization : Attach bulky groups early in the synthesis to avoid steric clashes during cyclization.
- Microwave Assistance : Reduce reaction time (e.g., 30 minutes vs. 12 hours) to suppress decomposition.
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl groups to prevent unwanted side reactions .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation.
- Thermal Stability : Avoid exposure to heat (>150°C) due to risk of exothermic decomposition (observed in analogs with thiophene groups).
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods during synthesis; consult SDS for analogs like 5-(2-fluorophenyl)-pyrrol-2-one derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
